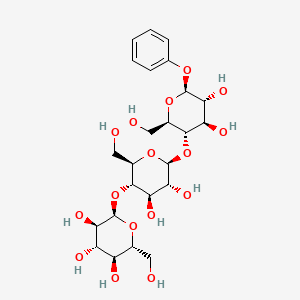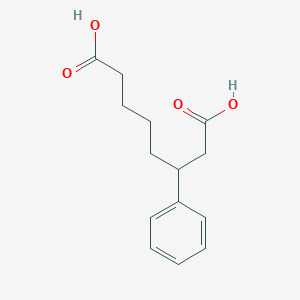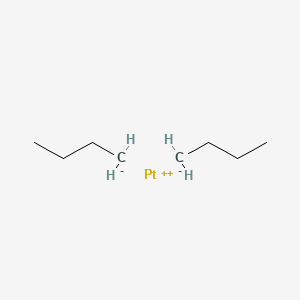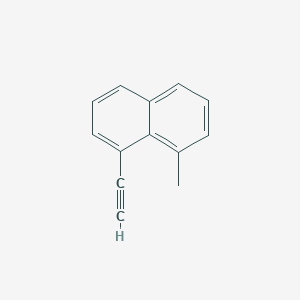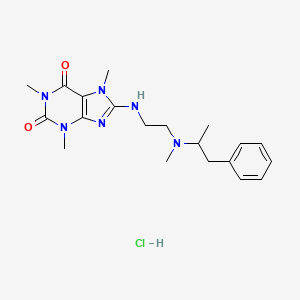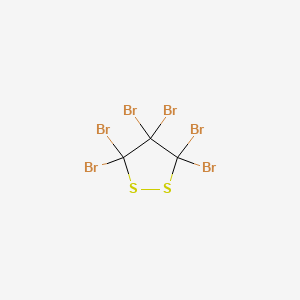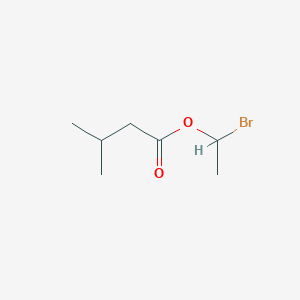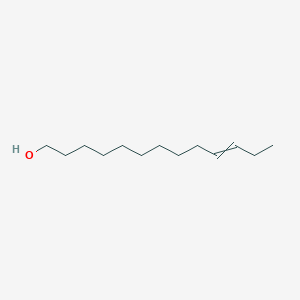
Tridec-10-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-10-en-1-ol: is an organic compound with the molecular formula C13H26O . It is a long-chain aliphatic alcohol with a double bond located at the tenth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing Tridec-10-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of a suitable alkyl halide with magnesium in anhydrous ether to form the Grignard reagent. The Grignard reagent is then reacted with an aldehyde or ketone to produce the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of a terminal alkyne. The alkyne is first hydroborated using diborane (B2H6) or a similar reagent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or hydroboration-oxidation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tridec-10-en-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can produce the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl chlorides
Scientific Research Applications
Chemistry: Tridec-10-en-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of fragrances, flavors, and other specialty chemicals.
Biology: In biological research, this compound is used as a model compound to study the metabolism and enzymatic reactions of long-chain alcohols. It is also investigated for its potential antimicrobial properties.
Medicine: While not widely used in medicine, this compound is studied for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, surfactants, and plasticizers
Mechanism of Action
The mechanism of action of Tridec-10-en-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Tridec-2-en-1-ol: Similar in structure but with the double bond located at the second carbon atom.
Tridec-4-en-1-ol: Similar in structure but with the double bond located at the fourth carbon atom.
Tridec-12-en-1-ol: Similar in structure but with the double bond located at the twelfth carbon atom.
Uniqueness: Tridec-10-en-1-ol is unique due to the position of its double bond at the tenth carbon atom. This specific structure imparts distinct chemical and physical properties, making it suitable for particular applications in synthesis and industry.
Properties
CAS No. |
64437-32-7 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-10-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,14H,2,5-13H2,1H3 |
InChI Key |
MSSXLNVNZXUONF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


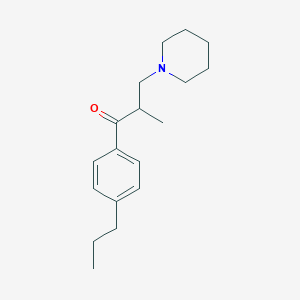
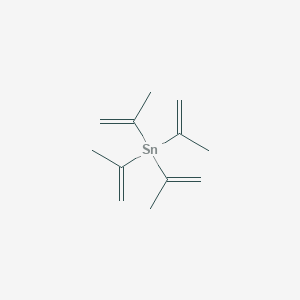
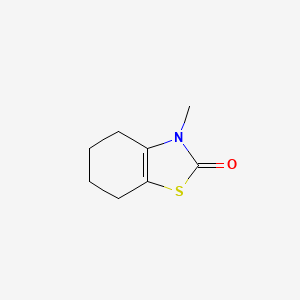
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
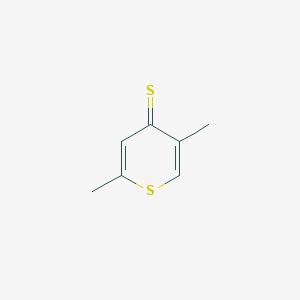
![N-[2-Methyl-5-(propan-2-ylidene)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14490879.png)
![4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14490893.png)
